molecular formula C21H18ClN3O3 B2929193 1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-N-methylindoline-2-carboxamide CAS No. 1103514-94-8

1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-N-methylindoline-2-carboxamide

Cat. No. B2929193
CAS RN: 1103514-94-8
M. Wt: 395.84
InChI Key: RJLFREPWARUWJZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography can be used to determine the positions of atoms in a crystal of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. Spectroscopic techniques can be used to study the electronic structure of the compound .

Scientific Research Applications

Metabolism and Disposition

  • Disposition and Metabolism of SB-649868: This study details the metabolism and disposition of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. It highlights the compound's elimination primarily via feces and identifies major and minor metabolites. This research underscores the importance of understanding the metabolic pathways of therapeutic compounds to predict their behavior in the human body (Renzulli et al., 2011).

Human Biomonitoring

  • Excretion Kinetics of Urinary Mercapturic Acid Metabolite ("M-12"): Investigates the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers, focusing on the urinary kinetics of a mercapturic acid metabolite. This study contributes to the understanding of human exposure to biocides and their metabolites, which is crucial for assessing safety and health risks (Schettgen et al., 2021).

Occupational Exposure and Health Effects

  • Vinclozolin Exposure Study: Examines the health outcomes of employees exposed to vinclozolin, a fungicide, demonstrating no adverse health effects despite long-term exposure. This study emphasizes the significance of monitoring and evaluating occupational exposures to ensure worker safety (Zober et al., 1995).

Dermatitis and Allergic Reactions

  • Occupational Atypical Dermatitis: Reports on cases of dermatitis and respiratory symptoms caused by exposure to methylisothiazolinone in occupational settings. Such studies highlight the importance of identifying and mitigating risks associated with chemical exposures in the workplace (Herry et al., 2016).

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It involves studying how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity and environmental impact of the compound. It includes determining safety measures for handling and storage .

Future Directions

This involves predicting or suggesting future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c1-12-18(19(24-28-12)14-8-4-5-9-15(14)22)21(27)25-16-10-6-3-7-13(16)11-17(25)20(26)23-2/h3-10,17H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLFREPWARUWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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